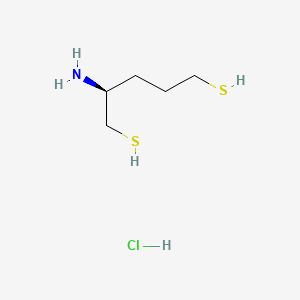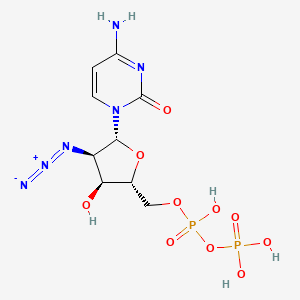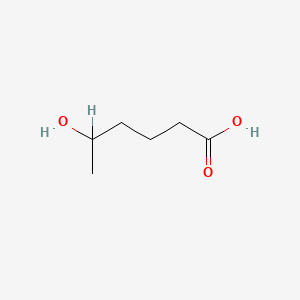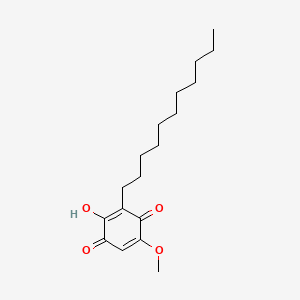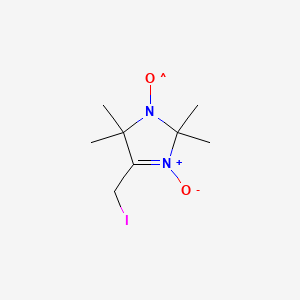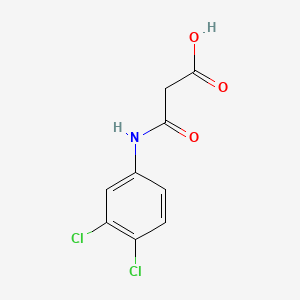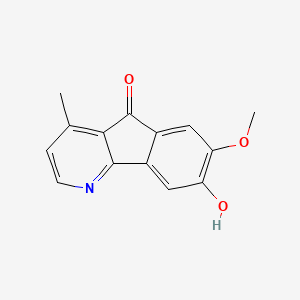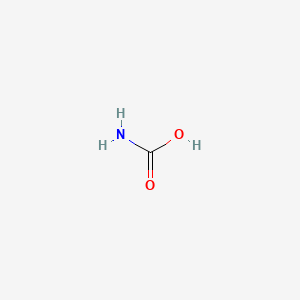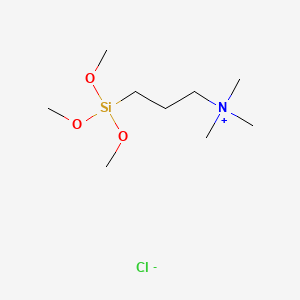
1-Propanaminium, N,N,N-trimethyl-3-(trimethoxysilyl)-, chloride
Vue d'ensemble
Description
"1-Propanaminium, N,N,N-trimethyl-3-(trimethoxysilyl)-, chloride" is a chemical compound that has been the subject of numerous studies. Its unique structure and properties have made it a subject of interest in various chemical and material science researches.
Synthesis Analysis
The synthesis of similar compounds, such as N-(3-(trimethoxysilyl-propyl)pyrrole, has been reported to involve reactions with surface OH groups, enabling the covalent anchoring to electrodes and initiating polymerization of polymers like polypyrrole (Simon, Ricco, & Wrighton, 1982).
Molecular Structure Analysis
Detailed molecular structure analysis typically involves spectroscopic methods. For instance, studies on related compounds have used absorption, luminescence, and flash photolysis techniques to understand the molecular structure and its implications on photopolymerization activities (Allen et al., 1986).
Chemical Reactions and Properties
Chemical reactions of similar compounds often involve photopolymerization and photochemical activities. For example, various 1-substituted derivatives of related compounds have been examined for their photopolymerization rates and photoreduction quantum yields (Allen et al., 1993).
Physical Properties Analysis
The physical properties of such compounds, especially their polymer forms, are usually characterized by solubility, film formation capability, and thermal stability. For instance, poly[1-(trimethylsilyl)-1-propyne] exhibits high gas permeability, good solubility in common solvents, and forms tough films (Nagai et al., 2001).
Chemical Properties Analysis
Chemical properties analysis often includes studies on reactivity, stability, and interactions with other compounds. For example, the reactivity of 1-(Trimethylsilyl)allyl chloride with organocopper compounds and carbonyl compounds has been extensively studied (Shimizu, Shibata, & Tsuno, 1984).
Applications De Recherche Scientifique
1. Biosynthetic Purposes
The compound has been identified as a source of activated acetyl groups, efficiently used for biosynthetic purposes. Its extended conformation, confirmed by crystal structure studies, aligns with predictions from solid-state NMR studies, differing from previous literature reports (Weber et al., 1995).
2. Spectroscopic and Photopolymerization Properties
Research on water-soluble derivatives of this compound has explored their spectroscopic, photochemical, and photopolymerization properties. Studies show that substitution by halogen groups induces more charge-transfer character than aliphatic alkyl groups, influencing photoreduction quantum yields and photopolymerization rates for acrylamide (Allen et al., 1993).
3. Surface Derivatization for Photoanodes
This compound has been used as a surface derivatizing reagent, particularly for promoting the adhesion of polypyrrole films to N-type silicon photoanodes. It is capable of covalent anchoring to electrodes via reaction with surface OH groups, improving durability and reducing electrolyte undermining (Simon et al., 1982).
4. Computational and Spectroscopic Interpretation in Pharmaceuticals
It's utilized in pharmaceutical research for vibrational frequency investigations using spectroscopic methods and quantum chemical calculations. Molecular docking studies have been conducted to explore its potential to bind with specific receptors, highlighting its relevance in drug research (Manjusha et al., 2019).
5. Antimicrobial Applications
The compound has shown significant antimicrobial action against a range of microorganisms, particularly when chemically bonded to various surfaces. Its activity is attributed to the surface-bonded chemical rather than a slow release mechanism (Isquith et al., 1972).
6. Gas Chromatographic Method Development
Developed methods utilize this compound for analytical purposes in gas chromatography, highlighting its role in chemical analysis and separation sciences (Suzuki et al., 1987).
7. Corrosion Inhibition
The compound has been researched for its inhibitory action on metal corrosion, particularly in solutions like NaCl. It acts as both an anodic and cathodic inhibitor, forming an adsorption film on metal surfaces and influencing dissolved oxygen content in corrosive solutions (Beccaria & Bertolotto, 1997).
Mécanisme D'action
Target of Action
N-Trimethoxysilylpropyl-N,N,N-Trimethylammonium Chloride, also known as n,n,n-trimethyl-3-(trimethoxysilyl)propan-1-aminium chloride or 1-Propanaminium, N,N,N-trimethyl-3-(trimethoxysilyl)-, chloride, is a type of organosilane compound . The primary targets of this compound are surfaces where it acts as a surface modifier . It is used for the immobilization of inorganic ions, molecules, organic or biochemical molecules onto the mesopore surface .
Mode of Action
The compound interacts with its targets by forming a thin layer on the surface, which changes the properties of the surface . This interaction results in the modification of the surface properties, making it more suitable for specific applications .
Biochemical Pathways
It is known that the compound plays a role in the surface modification process, which can influence various biochemical reactions depending on the specific application .
Result of Action
The result of the action of N-Trimethoxysilylpropyl-N,N,N-Trimethylammonium Chloride is the modification of surface properties. This can lead to improved performance in various applications, such as enhanced adhesion, increased hydrophobicity or hydrophilicity, and improved stability .
Action Environment
The action of N-Trimethoxysilylpropyl-N,N,N-Trimethylammonium Chloride can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals . For example, the compound reacts slowly with moisture/water . Therefore, it should be stored in a sealed container, away from fire sources and high-temperature environments .
Propriétés
IUPAC Name |
trimethyl(3-trimethoxysilylpropyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24NO3Si.ClH/c1-10(2,3)8-7-9-14(11-4,12-5)13-6;/h7-9H2,1-6H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZFRYWTMMVDLR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC[Si](OC)(OC)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24ClNO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872847 | |
| Record name | N-(3-Trimethoxysilylpropyl)-N,N,N-trimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanaminium, N,N,N-trimethyl-3-(trimethoxysilyl)-, chloride | |
CAS RN |
35141-36-7 | |
| Record name | Trimethoxysilylpropyl-N,N,N-trimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35141-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl-(3-(trimethoxysilyl)propyl)ammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035141367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanaminium, N,N,N-trimethyl-3-(trimethoxysilyl)-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(3-Trimethoxysilylpropyl)-N,N,N-trimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl-3-(trimethoxysilyl)propylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



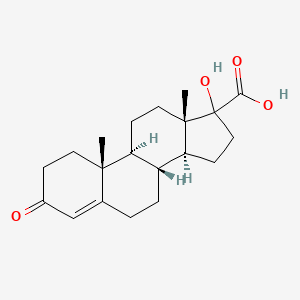
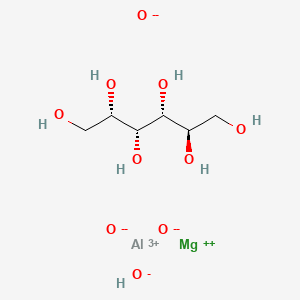
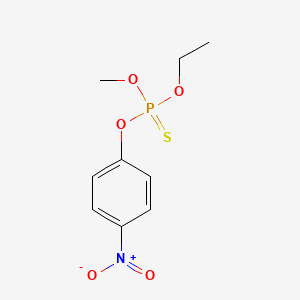
![2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B1208768.png)
